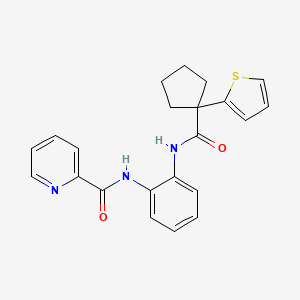

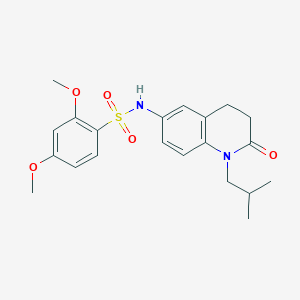

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis process for “N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide” is not detailed in the search results, thiophene derivatives are typically synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Applications De Recherche Scientifique

Nucleophilic Behavior and Catalysis

Nucleophilic behaviour of morpholinoenamines, including compounds related to N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide, shows versatile reactivity with various electrophiles, indicating its potential in catalysis and synthetic organic chemistry applications (Ferri, Pitacco, & Valentin, 1978).

Anticancer Complexes

Research on organometallic osmium and ruthenium anticancer complexes, involving derivatives of picolinamide, demonstrates contrasting cell cytotoxicity based on the binding mode adopted by picolinamide derivatives. This suggests its potential use in developing targeted anticancer therapies (van Rijt et al., 2009).

Interaction with Iridium

The interaction of N-(aryl)picolinamides with iridium, involving N-H and C-H bond activations, highlights the chemical versatility and potential applications of picolinamide derivatives in the development of new metal-organic frameworks and catalytic systems (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).

Positron Emission Tomography (PET) Radioligand Development

A study on the synthesis and evaluation of an 18F-labeled PET radioligand for metabotropic glutamate receptor subtype 4 (mGlu4) using picolinamide derivatives demonstrates the compound's utility in the development of diagnostic tools for neurological diseases (Kil et al., 2014).

Synthetic Methodologies and Drug Development

A comprehensive study on the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide highlights the compound's importance as an intermediate for the synthesis of biologically active compounds. This reflects its significance in facilitating drug development and synthesis of novel therapeutic agents (Xiong et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-20(18-10-3-6-14-23-18)24-16-8-1-2-9-17(16)25-21(27)22(12-4-5-13-22)19-11-7-15-28-19/h1-3,6-11,14-15H,4-5,12-13H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIYYZIWQLTDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)

![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)

![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)

![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)

![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)